molecular formula C9H8ClNO4 B15305777 5-Chloro-3-acetamido-2-hydroxybenzoic acid CAS No. 7180-81-6

5-Chloro-3-acetamido-2-hydroxybenzoic acid

Cat. No.: B15305777
CAS No.: 7180-81-6
M. Wt: 229.62 g/mol
InChI Key: HVJGZONRDWOVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-acetamido-2-hydroxybenzoic acid is a derivative of salicylic acid, characterized by the presence of a chlorine atom at the 5-position, an acetamido group at the 3-position, and a hydroxyl group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-acetamido-2-hydroxybenzoic acid typically involves the acylation of 5-chloro-2-hydroxybenzoic acid with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-acetamido-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-acetamido-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-acetamido-2-hydroxybenzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound’s selectivity for COX-2 over COX-1 is attributed to its structural features, which allow it to fit into the COX-2 active site more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-acetamido-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its selectivity for COX-2 and potential as an NSAID with reduced side effects make it a compound of significant interest in medicinal chemistry .

Properties

CAS No.

7180-81-6

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

3-acetamido-5-chloro-2-hydroxybenzoic acid

InChI

InChI=1S/C9H8ClNO4/c1-4(12)11-7-3-5(10)2-6(8(7)13)9(14)15/h2-3,13H,1H3,(H,11,12)(H,14,15)

InChI Key

HVJGZONRDWOVNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1O)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.